molecular formula C18H20N2O3S B2543818 2-(4-Methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde CAS No. 2305542-07-6

2-(4-Methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde

Cat. No.: B2543818
CAS No.: 2305542-07-6
M. Wt: 344.43
InChI Key: XRODIZWTRPFMQO-UHFFFAOYSA-N
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Description

The compound “2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol” is a related compound with the molecular formula C17H21N3O . Another related compound is “2-(4-methyl-2-phenylpiperazin-1-yl)ethan-1-amine” with the molecular formula C13H21N3 .


Synthesis Analysis

While specific synthesis information for “2-(4-Methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde” was not found, a study on the synthesis of related benzimidazole derivatives was identified . The study aimed to design, molecularly dock, synthesize, and assess the anxiolytic potential of six derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole .


Molecular Structure Analysis

The molecular structure of the related compound “2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol” has a molecular weight of 283.368 Da . Another related compound, “2-(4-methyl-2-phenylpiperazin-1-yl)ethan-1-amine”, has a molecular weight of 219.33 .


Physical and Chemical Properties Analysis

The related compound “2-(4-methyl-2-phenylpiperazin-1-yl)ethan-1-amine” is a liquid at room temperature .

Mechanism of Action

While the mechanism of action for “2-(4-Methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde” is not available, a related compound, “2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide”, was designed and synthesized as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease (AD) .

Safety and Hazards

The related compound “2-(4-methyl-2-phenylpiperazin-1-yl)ethan-1-amine” has been classified with the signal word “Danger” and hazard statements H302, H312, H314, and H332 .

Future Directions

The study on the synthesis of related benzimidazole derivatives aimed to assess their anxiolytic potential . This suggests that similar compounds could be explored for their potential in treating anxiety disorders.

Properties

IUPAC Name

2-(4-methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-19-11-12-20(17(13-19)15-7-3-2-4-8-15)24(22,23)18-10-6-5-9-16(18)14-21/h2-10,14,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRODIZWTRPFMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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